1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide
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Overview
Description
1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide is a heterocyclic compound that features a pyrimidine ring substituted with a chloro and a methylsulfanyl group, and a piperidine ring attached to a carboxamide group
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other pyrimidine derivatives, it may bind to its target(s) and modulate their activity, leading to downstream effects .
Biochemical Pathways
Pyrimidine derivatives are known to play roles in various biochemical pathways, including nucleic acid synthesis and signal transduction .
Pharmacokinetics
Its molecular weight (21866 g/mol) suggests it may have good oral bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine with methylthiol.
Substitution Reactions: The chloro group at position 6 of the pyrimidine ring can be introduced via nucleophilic substitution reactions using reagents like thionyl chloride.
Attachment of the Piperidine Ring: The piperidine ring can be attached to the pyrimidine ring through amide bond formation using reagents like carbonyldiimidazole (CDI) or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It can be used as a building block in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-pyrrolidin-3-ol
- methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl-carbamic acid tert-butyl ester
Uniqueness
1-(6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl)-4-piperidinecarboxamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperidinecarboxamide moiety. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4OS/c1-18-11-14-8(12)6-9(15-11)16-4-2-7(3-5-16)10(13)17/h6-7H,2-5H2,1H3,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQBSOUENZLGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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